molecular formula C16H17ClFNO2S B2415994 N-(3-chloro-4-fluorophenyl)-2,3,5,6-tetramethylbenzenesulfonamide CAS No. 700852-39-7

N-(3-chloro-4-fluorophenyl)-2,3,5,6-tetramethylbenzenesulfonamide

Cat. No.: B2415994
CAS No.: 700852-39-7
M. Wt: 341.83
InChI Key: NBRBRHXXFDWHMJ-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-2,3,5,6-tetramethylbenzenesulfonamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a sulfonamide group attached to a tetramethylbenzene ring, with additional chlorine and fluorine substituents on the phenyl ring. These structural elements contribute to its distinct chemical behavior and potential utility in various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-fluorophenyl)-2,3,5,6-tetramethylbenzenesulfonamide typically involves the reaction of 3-chloro-4-fluoroaniline with 2,3,5,6-tetramethylbenzenesulfonyl chloride. This reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically performed in an organic solvent like dichloromethane or chloroform under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-fluorophenyl)-2,3,5,6-tetramethylbenzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

    Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions may yield derivatives with different substituents on the phenyl ring, while oxidation or reduction reactions can modify the functional groups present in the compound.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound’s structural features make it a candidate for studying enzyme inhibition and protein interactions.

    Medicine: Research has explored its potential as a pharmaceutical intermediate and its biological activity against certain diseases.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which N-(3-chloro-4-fluorophenyl)-2,3,5,6-tetramethylbenzenesulfonamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfonamide group can form hydrogen bonds with amino acid residues in proteins, influencing their function. Additionally, the presence of chlorine and fluorine atoms can enhance the compound’s binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound shares similar substituents on the phenyl ring but has a different core structure.

    N-(3-chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine: Another compound with similar substituents but a different heterocyclic core.

Uniqueness

N-(3-chloro-4-fluorophenyl)-2,3,5,6-tetramethylbenzenesulfonamide is unique due to its combination of a tetramethylbenzene core with a sulfonamide group and halogen substituents. This specific arrangement of functional groups imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2,3,5,6-tetramethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClFNO2S/c1-9-7-10(2)12(4)16(11(9)3)22(20,21)19-13-5-6-15(18)14(17)8-13/h5-8,19H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBRBRHXXFDWHMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C)S(=O)(=O)NC2=CC(=C(C=C2)F)Cl)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClFNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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